2-Amino-4,8-naphthalenedisulfonic acid

Description

Contextualizing 2-Amino-4,8-naphthalenedisulfonic Acid within Naphthalene (B1677914) Derivatives Research

Naphthalene, a bicyclic aromatic hydrocarbon, serves as the foundational structure for a vast array of derivatives with diverse properties and applications. drugbank.com Among these, aminonaphthalenesulfonic acids, which are naphthalene structures substituted with both amino and sulfonic acid functional groups, represent a critically important class of compounds. wikipedia.org These colorless, solid compounds are instrumental as precursors in the synthesis of dyes. wikipedia.org

The position of the amino and sulfonic acid groups on the naphthalene core dictates the chemical properties and, consequently, the specific applications of each isomer. wikipedia.org this compound is a prominent member of this family. The presence of two sulfonic acid groups renders it highly soluble in water, a key characteristic for its use in many industrial processes. guidechem.com Its specific substitution pattern makes it a valuable diazo component, particularly for yellow direct and reactive dyes. chemicalbook.com The study of such derivatives is a cornerstone of industrial chemistry, particularly in the development of colorants for textiles and other materials.

Historical Perspectives on the Discovery and Early Research of this compound

The history of this compound is intrinsically linked to the rise of the German synthetic dye industry in the latter half of the 19th century. wollheim-memorial.de Its common name, Cassella acid, points to its origins within the chemical and pharmaceutical company, Leopold Cassella & Co. chemicalbook.comwikipedia.org Founded in 1798 in Frankfurt, Cassella initially traded in natural dyestuffs before venturing into the manufacture of synthetic dyes in 1870. wikipedia.orgbritannica.com By the turn of the century, the Cassella dye factory had become the world's largest producer of synthetic dyes. wikipedia.org

Significance of this compound in Contemporary Chemical Science

The relevance of this compound extends into the 21st century, where it continues to be a vital intermediate in the dye industry. qinmuchem.com It is a key component in the synthesis of a variety of reactive and direct dyes, including reactive yellows, reactive browns, and direct fast blue B2BL. qinmuchem.com

More recently, the compound has found a place in the growing field of "green chemistry." nbinno.com There is a significant industry-wide effort to develop more environmentally conscious production methods, and this compound is being utilized in greener preparation methods for dyes, such as the synthesis of direct blended blue D 3GL. nbinno.com This shift reflects a commitment to reducing the environmental impact of chemical manufacturing without compromising product quality. nbinno.com The integration of this traditional chemical building block into modern, eco-friendly industrial applications underscores its enduring importance. nbinno.com

Beyond its primary role in dye synthesis, this compound has also been explored in other specialized applications. For instance, it has been used in the preparation of supramolecular structures intercalated into UV absorbing materials. guidechem.com These materials exhibit excellent ultraviolet absorption capabilities and thermal stability, suggesting potential use as light stabilizers in polymeric materials. guidechem.com Furthermore, its ability to form stable complexes with metal ions has led to its use as a reagent in analytical chemistry for the spectrophotometric determination of various metal ions. guidechem.com

Interactive Data Tables

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 131-27-1 |

| Molecular Formula | C10H9NO6S2 |

| Synonyms | 3-Amino-1,5-naphthalenedisulfonic acid, C acid, Cassella acid, 7-Amino-1,5-naphthalenedisulfonic acid |

| EINECS Number | 205-020-5 |

| PubChem CID | 8563 |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 303.31 g/mol |

| Appearance | White to grey or light red powder |

| Solubility | Readily soluble in water |

| Melting Point | ≥300 °C |

| Density (estimate) | 1.6329 - 1.8 g/cm³ |

| Refractive Index (estimate) | 1.733 |

Selected Dyes Synthesized from this compound

| Dye Name | Dye Class |

| Reactive Yellow KE-4RN | Reactive Dye |

| Direct Yellow 86 | Direct Dye |

| Direct Blue 71 | Direct Dye |

| PROCION BLUE H-5R | Reactive Dye |

| Durazol Brown 4RNS | Direct Dye |

| Direct Black 75 | Direct Dye |

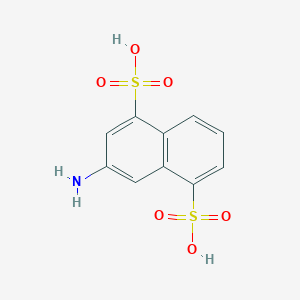

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminonaphthalene-1,5-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2/c11-6-4-8-7(10(5-6)19(15,16)17)2-1-3-9(8)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJGVAJYTOXFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059616 | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

131-27-1 | |

| Record name | 2-Naphthylamine-4,8-disulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1,5-naphthalenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminonaphthalene-1,5-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-1,5-NAPHTHALENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5M28DHP3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Derivatization and Functionalization of 2 Amino 4,8 Naphthalenedisulfonic Acid

Synthesis and Characterization of Novel Derivatives

The presence of both amino and sulfonic acid groups allows for the synthesis of a diverse range of derivatives through reactions targeting these functionalities. These derivatization strategies are crucial for the development of new dyes, pigments, and other functional materials.

Amidation and Sulfonamidation Reactions

While specific literature detailing the amidation and sulfonamidation of 2-Amino-4,8-naphthalenedisulfonic acid is not extensively available in the public domain, the general reactivity of aromatic amines and sulfonic acids provides a basis for understanding these potential transformations.

Amidation: The primary amino group of this compound can be expected to undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction would introduce a new substituent onto the naphthalene (B1677914) ring, thereby modifying the electronic and steric properties of the molecule. The characterization of such amide derivatives would typically involve spectroscopic techniques such as Infrared (IR) spectroscopy to confirm the presence of the amide carbonyl group and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the full chemical structure.

Sulfonamidation: The sulfonic acid groups, after conversion to their more reactive sulfonyl chloride derivatives, can react with primary or secondary amines to yield sulfonamides. This process would allow for the introduction of a wide array of organic functionalities, leading to a large family of novel compounds with potentially interesting properties. Characterization would rely on similar spectroscopic methods, with particular attention to the vibrational frequencies of the sulfonamide group in IR spectroscopy.

Diazenyl Linkage Formation and Azo Dye Synthesis

The most prominent application of this compound is in the synthesis of azo dyes. rsc.orgchemicalbook.com The primary amino group serves as a precursor to a diazonium salt, which is a key intermediate in the formation of the diazenyl (-N=N-) linkage that characterizes azo compounds.

The synthesis of azo dyes from this precursor involves a two-step process:

Diazotization: The amino group of this compound is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures to form a diazonium salt.

Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. This electrophilic aromatic substitution reaction leads to the formation of a stable azo dye.

This compound is a crucial intermediate for the synthesis of a variety of reactive and direct dyes, including reactive yellows, reactive browns, and direct fast blue B2BL. chemicalbook.com The sulfonic acid groups play a vital role in enhancing the water solubility of the resulting dyes, a critical property for their application in the textile industry.

Table 1: Examples of Dyes Synthesized from this compound

| Dye Type | Specific Dye Name |

| Reactive Dye | Reactive Yellow |

| Reactive Dye | Reactive Brown |

| Direct Dye | Direct Fast Blue B2BL |

| This table is generated based on available data and is not exhaustive. |

Schiff Base Formation and Metal Complexation

The primary amino group of this compound can react with aldehydes or ketones via a condensation reaction to form Schiff bases, also known as imines. ontosight.ai These Schiff bases contain a C=N double bond and are versatile ligands capable of coordinating with various metal ions to form stable metal complexes.

The general reaction for Schiff base formation is as follows:

R-NH₂ + R'-CHO ⇌ R-N=CH-R' + H₂O (Where R is the 2,4-disulfo-8-naphthyl group and R' is an alkyl or aryl group from the aldehyde)

The resulting Schiff base ligands, containing both the naphthalene ring system and the imine functionality, can then be used to synthesize a variety of metal complexes. The coordination of the metal ion can occur through the nitrogen atom of the imine group and potentially through oxygen atoms of the sulfonic acid groups, leading to the formation of chelate rings.

The characterization of these Schiff bases and their metal complexes would involve elemental analysis to determine the metal-to-ligand ratio, and spectroscopic techniques such as IR, NMR, and UV-Vis to confirm the formation of the imine bond and to study the coordination environment of the metal ion. The magnetic susceptibility and electronic spectra of the metal complexes can provide valuable information about the geometry and electronic structure of the coordination sphere.

Exploration of Functional Group Reactivity and Selectivity

The chemical behavior of this compound is dictated by the interplay of its amino and sulfonic acid functional groups. Understanding their individual and combined reactivity is crucial for designing selective derivatization strategies.

Reactivity of Amino and Sulfonic Acid Moieties

Amino Group: The amino group (-NH₂) is a nucleophilic and activating group. Its primary reactivity is associated with reactions such as diazotization for azo dye synthesis, acylation to form amides, and condensation with carbonyl compounds to form Schiff bases. rsc.orgontosight.ai The presence of the electron-donating amino group activates the naphthalene ring towards electrophilic substitution, although the strongly deactivating sulfonic acid groups counteract this effect.

Sulfonic Acid Moieties: The sulfonic acid groups (-SO₃H) are strongly electron-withdrawing and deactivating. They are also highly acidic and are typically present as sulfonate salts (-SO₃⁻) in neutral or basic conditions. The primary reactions involving the sulfonic acid groups include their conversion to more reactive intermediates like sulfonyl chlorides for the synthesis of sulfonamides and potential desulfonation under harsh reaction conditions.

Advanced Materials Science Applications of this compound Derivatives

The unique molecular architecture of this compound, featuring a rigid naphthalene core, a reactive amino group, and water-solubilizing sulfonic acid groups, makes it an interesting building block for advanced materials. While its primary application has historically been in the dye industry, its derivatives are being explored for their potential in materials science, particularly in the development of functional polymers and nanomaterials.

Polymer and Copolymer Synthesis Incorporating Sulfonic Acid Functional Groups

The incorporation of sulfonic acid groups into polymer backbones is a key strategy for developing materials with enhanced properties such as proton conductivity, hydrophilicity, and improved solubility. Although direct polymerization of this compound is not extensively documented in publicly available research, the principles of synthesizing sulfonated aromatic polymers using analogous sulfonated diamines provide a clear framework for its potential applications. These polymers, particularly polyamides and polyimides, are of significant interest for applications like proton exchange membranes in fuel cells. mdpi.comacs.orgmdpi.com

The general approach involves the polycondensation of a sulfonated diamine monomer with a suitable comonomer, such as a dicarboxylic acid or a dianhydride, to form the corresponding sulfonated polyamide or polyimide. mdpi.comjlu.edu.cn The presence of the sulfonic acid groups can enhance the polymer's performance in specific applications, for instance by facilitating proton transport in fuel cell membranes. mdpi.com

The synthesis of sulfonated polyimides, for example, can be achieved by reacting a sulfonated diamine with a dianhydride, such as 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA). acs.orgresearchgate.netacs.org The resulting polymer's properties, including solubility and stability, are influenced by the structure of the sulfonated diamine. researchgate.net

Below is a table summarizing research findings on polymers synthesized from various sulfonated diamine monomers, illustrating the potential for creating advanced polymers from sulfonic acid-functionalized building blocks.

| Sulfonated Diamine Monomer | Comonomer | Resulting Polymer | Key Properties and Findings | Reference |

|---|---|---|---|---|

| 4,4'-diaminodiphenyl ether-2,2'-disulfonic acid (ODADS) | 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA) | Sulfonated Polyimide | Good solubility in organic solvents like m-cresol (B1676322) and DMSO. The resulting membranes showed good water stability and proton conductivity, making them suitable for fuel cell applications. | acs.orgresearchgate.net |

| 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid (BAPFDS) | 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA) | Sulfonated Polyimide | The resulting polyimides exhibited good solubility and formed tough, flexible membranes. Proton conductivity was comparable to or higher than Nafion 117 under certain conditions. | acs.org |

| 4,4'-bis(4-aminophenoxy)biphenyl-3,3'-disulfonic acid (pBAPBDS) | 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA) | Sulfonated Polyimide | The polymer based on the linear pBAPBDS showed excellent water stability at elevated temperatures. | researchgate.net |

| 4,4'-bis(3-aminophenoxy)biphenyl-3,3'-disulfonic acid (mBAPBDS) | 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA) | Sulfonated Polyimide | The non-linear structure of mBAPBDS resulted in polymers with much better solubility in many organic solvents compared to its linear counterpart. | researchgate.net |

Development of Functionalized Nanomaterials and Catalysts

Derivatives of this compound are also being investigated for their potential in creating functionalized nanomaterials and catalysts. The amino and sulfonic acid groups can act as anchoring points for immobilization onto nanostructures or as active sites for catalysis.

One area of research is the development of metal-free electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells. A study demonstrated that composites of reduced graphene oxide (rGO) with conducting polymers synthesized from amino-substituted naphthalene sulfonic acids, such as 8-amino-2-naphthalene sulfonic acid, exhibit enhanced electrocatalytic activity for the ORR. ajol.info The polymer/rGO composite showed a positive shift in the onset potential and an increased current density compared to rGO alone. ajol.info This suggests that a polymer derived from this compound could potentially be used in similar applications.

In another study, 1-amino-2-naphthol-4-sulfonic acid was functionalized onto graphene oxide to create a heterogeneous nanocatalyst. sciforum.net This material proved to be highly effective for the one-pot synthesis of tetraketone derivatives. The catalyst was easily separable and recyclable, highlighting the advantages of immobilizing such functional molecules onto nanomaterials. sciforum.net

Furthermore, naphthalene-based polymers have been synthesized and used as supports for palladium catalysts in Suzuki cross-coupling reactions. nih.gov Functionalization of these polymers with sulfonic acid groups can influence the porosity and hydrophilicity of the support, which in turn affects the catalytic properties. nih.gov

The following table summarizes the findings of studies on nanomaterials and catalysts developed from related amino-naphthalene sulfonic acid derivatives.

| Functional Molecule | Nanomaterial/Support | Application | Key Research Findings | Reference |

|---|---|---|---|---|

| Polymer of 8-amino-2-naphthalene sulfonic acid | Reduced Graphene Oxide (rGO) | Electrocatalyst for Oxygen Reduction Reaction (ORR) | The composite material exhibited a more than 100 mV positive shift in onset potential and a 1.6 times increase in current density compared to rGO alone. | ajol.info |

| 1-amino-2-naphthol-4-sulfonic acid | Graphene Oxide (GO) | Heterogeneous nanocatalyst for the synthesis of tetraketone derivatives | The functionalized graphene oxide acted as a highly effective, recyclable, and environmentally friendly catalyst. | sciforum.net |

| Naphthalene-based polymer with -SO3H functionalization | Self-supported polymer | Support for Palladium catalyst in Suzuki cross-coupling | The functionalization of the polymer support with sulfonic acid groups influenced the porosity and distribution of the catalytically active palladium phase. | nih.gov |

Analytical and Spectroscopic Characterization of 2 Amino 4,8 Naphthalenedisulfonic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of 2-Amino-4,8-naphthalenedisulfonic acid. Each technique provides unique information about the molecule's atomic composition, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.

In the ¹H-NMR spectrum of this compound, distinct signals would be expected for the protons of the naphthalene (B1677914) ring system. The substitution pattern—with an amino group at position 2 and sulfonic acid groups at positions 4 and 8—deshields the aromatic protons to varying degrees, resulting in signals in the characteristic downfield region for aromatic compounds. The amino group (-NH₂) protons would also produce a signal, though its chemical shift and appearance (broad or sharp) can be influenced by the solvent and concentration.

The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each of the ten carbon atoms in the naphthalene core. The carbons bonded directly to the electronegative oxygen atoms of the sulfonate groups and the nitrogen atom of the amino group would be expected to appear at the most downfield positions within the aromatic region (typically 100-150 ppm). While specific, experimentally determined chemical shift data for this compound are not widely reported in public literature, the expected data can be summarized as follows.

Table 1: Expected ¹H-NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Aromatic C-H | Data not available | Data not available |

Table 2: Expected ¹³C-NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

|---|---|

| Aromatic C-H | Data not available |

| Aromatic C-NH₂ | Data not available |

| Aromatic C-SO₃H | Data not available |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. spectroscopyonline.com The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrations include:

O-H Stretching: A very broad and strong absorption in the IR spectrum, typically in the 2500-3300 cm⁻¹ region, characteristic of the sulfonic acid (-SO₃H) groups.

N-H Stretching: Moderate absorptions in the 3300-3500 cm⁻¹ region, corresponding to the primary amino (-NH₂) group.

S=O Stretching: Strong absorptions typically found between 1000-1250 cm⁻¹, indicative of the sulfonate groups.

C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region, arising from the aromatic naphthalene ring.

C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for analyzing symmetric, non-polar bonds and can provide complementary information, especially for the aromatic ring vibrations. nih.gov

Table 3: Principal Functional Group Vibrations for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonic Acid (-SO₃H) | O-H Stretch | 2500-3300 (Broad) |

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Sulfonate (-SO₃) | S=O Stretch | 1000-1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₉NO₆S₂. guidechem.com

The molecular weight of this compound is approximately 303.3 g/mol . guidechem.com In a mass spectrum, a molecular ion peak ([M]⁺ or [M]⁻) or a protonated/deprotonated molecular ion peak ([M+H]⁺ or [M-H]⁻) would be observed around m/z 303.

Fragmentation of the parent ion provides a molecular fingerprint. For this compound, common fragmentation pathways would likely involve the loss of the sulfonic acid groups. The loss of SO₃ (80 Da) or HSO₃ (81 Da) is a characteristic fragmentation pattern for sulfonic acids. libretexts.org Further fragmentation of the naphthalene ring would also occur.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M-H]⁻ | Deprotonated Molecular Ion | ~302 |

| [M-SO₃]⁻ | Loss of sulfur trioxide | ~222 |

| [M-HSO₃]⁻ | Loss of a sulfonic acid group | ~221 |

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum provides information about the conjugated π-electron system of the naphthalene ring. The presence of the amino group (an auxochrome) and sulfonic acid groups influences the wavelength of maximum absorbance (λmax). The UV-Vis spectrum is useful for quantitative analysis and for characterizing the chromophore system.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis and purity determination of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for such polar, aromatic compounds.

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water with an organic solvent like acetonitrile (B52724) or methanol (B129727) and an acid modifier (e.g., formic acid or phosphoric acid), is used to elute the components. sielc.com The highly polar sulfonic acid groups ensure that the compound interacts well with the mobile phase. Detection is commonly performed using a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance. The retention time (the time it takes for the compound to pass through the column) is a characteristic identifier, and the area under the peak is proportional to its concentration, allowing for precise quantitative analysis.

Table 5: Typical HPLC Parameters for Analysis of Naphthalenesulfonic Acids

| Parameter | Description |

|---|---|

| Column | Reversed-Phase (e.g., C18, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with an acid modifier |

| Detection | UV-Vis (e.g., at 254 nm or λmax) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Analysis Goal | Purity assessment, quantitative determination |

Gas Chromatography (GC) and other Separation Techniques (if applicable to derivatives)

The direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's structure, which includes two highly polar sulfonic acid groups and an amino group, renders it non-volatile and thermally unstable at the high temperatures required for GC analysis. To make such compounds amenable to GC, a chemical derivatization step would be necessary to convert the polar -SO₃H and -NH₂ groups into less polar, more volatile moieties. However, specific derivatization and GC methods for this compound are not commonly reported in scientific literature.

Consequently, other separation techniques, particularly High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), are the predominant methods for the analysis and purification of aminonaphthalenesulfonic acids and their derivatives. These methods operate in the liquid phase and are well-suited for separating polar, non-volatile, and water-soluble compounds.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a powerful technique for separating ionic species based on their electrophoretic mobility in an electric field, which is related to the analyte's charge-to-mass ratio. In Capillary Zone Electrophoresis (CZE), analytes are separated within a buffer-filled capillary. This technique offers high resolution and efficiency for the separation of isomers of aminonaphthalene sulfonic acids. nih.gov Studies have shown that a higher degree of sulfonation (and thus a higher charge) can lead to faster and better-resolved separations. nih.gov For instance, various aminonaphthalene di- and trisulfonic acids have been successfully separated using low pH buffers. nih.govnih.gov

The table below summarizes typical experimental conditions for the separation of related aminonaphthalenesulfonic acids using Capillary Electrophoresis.

| Technique | Analyte Class | Capillary | Running Electrolyte (Buffer) | Key Findings | Reference |

|---|---|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Aminonaphthalene mono-, di-, and trisulfonic acids | Uncoated fused silica | 50 mM triethylammonium (B8662869) phosphate (B84403) buffer, pH 2.5 | Higher charge on derivatives led to faster analysis and higher resolution. Positional isomers were effectively resolved. | nih.gov |

| Capillary Electrophoresis with Laser-Induced Fluorescence Detection | Oligosaccharides derivatized with 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) | Not specified | Phosphate background electrolyte, pH 2.5 | Achieved separation of complex oligosaccharide mixtures in under 8 minutes with excellent resolution. | nih.gov |

High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for the separation of naphthalenesulfonic acids. Given the polar nature of these compounds, reversed-phase or ion-pair chromatography methods are often employed. Specialized columns and mobile phase compositions are used to achieve retention and resolution. For example, a method for separating 2-naphthalenesulfonic acid and 1,5-naphthalenedisulfonic acid utilized a cation-exchange column with a multi-charged positive buffer in the mobile phase, which acts as a bridge between the negatively charged analytes and the negatively charged column surface. sielc.com

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing.

A review of publicly available crystallographic databases indicates that a complete single-crystal X-ray diffraction structure for this compound (CAS 131-27-1) has not been reported.

However, to illustrate the application of this technique to this class of compounds, crystallographic data has been determined for related, non-aminated naphthalenesulfonic acids using X-ray powder diffraction (XRPD). cambridge.org These studies provide fundamental structural information, such as the crystal system, space group, and unit cell dimensions, which are crucial for understanding the solid-state properties of these materials. cambridge.org

The table below presents the crystallographic data obtained for 1-naphthalenesulfonic acid dihydrate and 2-naphthalenesulfonic acid hydrate. It is important to note that this data is for related precursor compounds and not for this compound itself.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 1-Naphthalenesulfonic acid dihydrate | C₁₀H₇SO₃H·2H₂O | Monoclinic | P2₁/m | a = 9.1531 Å b = 7.919 Å c = 8.184 Å β = 101.618° | cambridge.org |

| 2-Naphthalenesulfonic acid hydrate | Not specified | Orthorhombic | Pnma | a = 22.749 Å b = 7.745 Å c = 5.9136 Å | cambridge.org |

Environmental Fate, Ecotoxicity, and Remediation Studies of 2 Amino 4,8 Naphthalenedisulfonic Acid

Environmental Release and Distribution Pathways

2-Amino-4,8-naphthalenedisulfonic acid is primarily used as an intermediate in the synthesis of various reactive and direct dyes, such as reactive yellows and browns. qinmuchem.com Consequently, the principal pathway for its release into the environment is through industrial wastewater from manufacturing facilities that produce either the compound itself or the subsequent dyes. sciencepublishinggroup.comslideshare.net This wastewater is characterized by a high concentration of organic matter, including benzene and naphthalene-based compounds, and is often acidic with a high concentration of total dissolved solids (TDS) due to the use of acids and alkalis in the manufacturing process. slideshare.net

Once released into aquatic systems, the distribution of this compound is governed by its high water solubility, a characteristic imparted by its two sulfonic acid groups. This property suggests that the compound will likely be mobile in the environment. nih.gov While highly soluble in water, it is expected that over time, these compounds may partition from the water column to suspended solids, sediments, or soil particles, likely through electrostatic interactions. canada.ca Due to negligible vapor pressure and low Henry's law constants typical for naphthalenesulfonic acids, significant partitioning to the atmosphere is not anticipated. publications.gc.ca

Biodegradation and Biotransformation Studies

Sulfonated aromatic compounds, including naphthalenedisulfonates, are generally considered xenobiotic and often exhibit resistance to biodegradation. nih.gov The presence of the sulfonate group(s) increases the compound's polarity and stability, making it a difficult substrate for many microbial enzymatic systems. nih.gov Studies on dye intermediate production wastewater confirm that it is typically characterized by poor biodegradability. sciencepublishinggroup.comresearchgate.net

Ecotoxicological Assessments and Environmental Risk Evaluation

Specific ecotoxicological data for this compound (CAS 131-27-1) is limited in publicly available literature. Safety Data Sheets (SDS) for the compound frequently report "no data available" for aquatic toxicity parameters.

In a 2019 review by Canadian authorities, the isomeric compound 3-amino-1,5-naphthalenedisulfonic acid (another name for the same substance) was identified as a priority for future risk assessment based on exposure considerations, though this did not include specific hazard data. canada.cacanada.ca

There is no specific information available regarding the terrestrial and sediment ecotoxicity of this compound. General assessments of naphthalenesulfonic acids suggest they are likely to persist in water, sediment, and soil. publications.gc.ca Given their potential to partition from the water column to sediment and soil via biosolids application, these environmental compartments could become long-term sinks, although the associated risks are not well-defined. canada.ca

Remediation Strategies for Environmental Contamination

The treatment of wastewater containing dye intermediates like this compound is challenging due to the compounds' stability and poor biodegradability. sciencepublishinggroup.com Effective remediation typically requires physical or chemical methods, often used in combination with biological treatment. irjet.net Advanced Oxidation Processes (AOPs), such as ozonation and Fenton's reagent (hydrogen peroxide and ferrous iron), have proven effective in breaking down these complex organic molecules, thereby reducing chemical oxygen demand (COD) and improving the biodegradability of the wastewater for subsequent biological treatment stages. sciencepublishinggroup.comresearchgate.netresearchgate.net

Adsorption and membrane filtration are common physical methods for removing dyes and their intermediates from wastewater. nih.govencyclopedia.pub

Adsorption: This technique is considered highly effective for removing organic pollutants due to its simplicity and low cost. dntb.gov.ua Activated carbon is a widely used adsorbent because of its high surface area and porous structure. ohsu.edu Studies on the adsorption of 2-naphthalenesulfonate onto activated carbon have shown it to be an effective removal method, with efficiency improving in more acidic conditions. researchgate.net While specific studies on this compound are scarce, the general effectiveness of activated carbon for related sulfonated naphthalenes suggests it would be a viable treatment strategy. researchgate.netresearchgate.net

Filtration: Membrane filtration techniques, including microfiltration and ultrafiltration, physically separate contaminants based on size. nih.govencyclopedia.pub These methods can effectively remove color and larger organic molecules from wastewater streams. encyclopedia.pub

Below is a summary of common remediation techniques applicable to dye intermediate wastewater.

| Remediation Technique | Mechanism | Target Pollutants | Advantages | Disadvantages |

| Adsorption | Pollutants bind to the surface of a porous adsorbent material. | Dissolved organic compounds, color. | High efficiency, simplicity, low cost, potential for adsorbent regeneration. | Generation of spent adsorbent requiring disposal or regeneration. |

| Membrane Filtration | A semi-permeable membrane separates pollutants from water based on size. | Suspended solids, large organic molecules, color. | Effective removal of a wide range of pollutants, produces high-quality effluent. | Membrane fouling, high operational pressure/energy consumption, concentrate disposal. |

| Advanced Oxidation | Generation of highly reactive hydroxyl radicals to oxidize organic pollutants. | Recalcitrant organic compounds (COD), color. | Can mineralize complex organics, improves biodegradability. | High cost of reagents (e.g., H₂O₂, O₃), potential for byproduct formation. |

| Biological Treatment | Microorganisms metabolize organic pollutants. | Biodegradable organic matter (BOD). | Low operational cost, environmentally friendly. | Ineffective for recalcitrant compounds like many sulfonated aromatics. |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater through oxidation with highly reactive species, primarily hydroxyl radicals (•OH). These processes are particularly effective for the degradation of recalcitrant or biologically toxic substances like this compound, which are often resistant to conventional treatment methods. AOPs can convert these complex organic molecules into simpler, less harmful inorganic compounds such as carbon dioxide, water, and mineral acids.

Ozonation

Ozonation is an AOP that utilizes ozone (O₃) as a powerful oxidant. The degradation of pollutants via ozonation can occur through two primary pathways: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals produced from ozone decomposition in water. The efficiency and reaction pathway are highly dependent on factors such as pH and water matrix.

Studies on compounds structurally similar to this compound demonstrate the efficacy of ozonation. For instance, research on a range of naphthalenesulfonic acids (NSAs) showed that ozonation can effectively remove Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). In one study, various aminonaphthalene and hydroxynaphthalene sulfonic acids were subjected to ozonation at a dose rate of 5.56 mg min⁻¹ l⁻¹. After two hours, significant COD removal was observed for several compounds, including over 40% for 6-amino-1,4-naphthalene disulfonic acid. nih.gov While TOC removal varied among the different NSAs, ozonation consistently improved the biodegradability of the effluents. nih.gov

The reactivity of naphthalenesulfonic acids with ozone is influenced by the number of sulfonic acid groups on the aromatic ring. Research indicates that the reaction rate tends to decrease as the number of sulfonic groups increases. researchgate.net The initial attack by ozone often involves a 1,3-dipolar cycloaddition to the double bonds in the naphthalene (B1677914) ring system. researchgate.net This leads to ring cleavage and the formation of more easily degradable intermediates, such as highly oxidized organic acids, and the eventual release of sulfate ions. researchgate.net

| Compound Name | Ozonation Time (hours) | COD Removal (%) | Reference |

|---|---|---|---|

| 2-Amino-1-naphthalenesulfonic acid | 2 | >40 | nih.gov |

| 6-Amino-1,4-naphthalenedisulfonic acid | 2 | >40 | nih.gov |

| 1-Hydroxy-7-amino-5-naphthalenesulfonic acid | 2 | >40 | nih.gov |

| 1-Hydroxy-6-amino-3-naphthalenesulfonic acid | 2 | >40 | nih.gov |

Fenton and Fenton-like Processes

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals (•OH). This process is known for its high efficiency in degrading a wide range of organic pollutants. Variations such as the electro-Fenton process, which generates the Fenton reagents in-situ via electrochemical methods, have also been developed to enhance treatment efficacy. mdpi.com

Research on the degradation of related naphthalene-based dye intermediates provides insight into the potential pathways for this compound. For example, the degradation of 1-diazo-2-naphthol-4-sulfonic acid by the Fenton process was shown to proceed through a series of complex aromatic intermediates. nih.gov The process effectively breaks down the azo group and leads to the formation of various oxidized aromatic compounds, followed by the release of sulfate ions and the generation of short-chain carboxylic acids as a step towards complete mineralization. nih.gov However, complete removal of TOC can be challenging due to the formation of recalcitrant carboxylic acids. nih.gov

The Sono-Fenton method, which combines ultrasonic irradiation with the Fenton reaction, has also been shown to accelerate the degradation of azo dyes, indicating its potential for treating wastewater containing sulfonated naphthalene compounds. semanticscholar.org

| Process | Target Compound | Key Findings | Reference |

|---|---|---|---|

| Fenton Process | 1-Diazo-2-naphthol-4-sulfonic acid | Fast degradation of the azo group; identified 19 aromatic intermediates; incomplete TOC removal due to formation of resistant carboxylic acids. | nih.gov |

| 3D Electro-Fenton | 2-Naphthol | Over 98% removal of 2-naphthol; identified intermediates including naphthalene, benzoic acid, and β-naphthoquinone. | mdpi.com |

| Sono-Fenton | Azo Dyes | Ultrasonic involvement accelerates the degradation process and enhances efficiency at acidic pH. | semanticscholar.org |

Heterogeneous Photocatalysis

Heterogeneous photocatalysis typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light generates electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which then degrade organic pollutants.

Studies on the photocatalytic degradation of 1,5-naphthalenedisulfonate (NDS) using TiO₂ provide a model for the potential degradation pathway of this compound. The initial steps in the degradation of NDS were identified as hydroxylation of the aromatic ring and desulfonation. nih.gov Further oxidation leads to the destruction of the naphthalene ring system, followed by ring fission to produce intermediates such as diols, aldehydes, and carboxylic acids, eventually leading to mineralization. nih.gov The process effectively reduces TOC and releases sulfate ions into the solution. nih.gov

The efficiency of the photocatalytic process is influenced by several factors, including catalyst concentration, pH, and the concentration of the pollutant. mdpi.com For many sulfonated aromatic compounds, photocatalysis has been shown to be an effective pretreatment step to enhance subsequent biological degradation.

| Process | Target Compound | Catalyst | Key Degradation Steps & Intermediates | Reference |

|---|---|---|---|---|

| UV Photocatalysis | 1,5-Naphthalenedisulfonate | TiO₂ | Initial steps: Hydroxylation and desulfonation. Intermediates: Diols, aldehydes, carboxylic acids. Final products: CO₂, H₂O, SO₄²⁻. | nih.gov |

Compound Index

| Compound Name |

|---|

| 1,5-Naphthalenedisulfonate |

| 1-Diazo-2-naphthol-4-sulfonic acid |

| 1-Hydroxy-6-amino-3-naphthalenesulfonic acid |

| 1-Hydroxy-7-amino-5-naphthalenesulfonic acid |

| 2-Amino-1-naphthalenesulfonic acid |

| This compound |

| 2-Naphthol |

| 6-Amino-1,4-naphthalenedisulfonic acid |

| Benzoic acid |

| β-Naphthoquinone |

| Ferrous ion |

| Hydrogen peroxide |

| Naphthalene |

| Ozone |

| Titanium dioxide |

Q & A

Q. What are the key structural characteristics of 2-Amino-4,8-naphthalenedisulfonic acid, and how do they influence its reactivity?

The compound (C₁₀H₉NO₆S₂, MW 303.31 g/mol) features a naphthalene backbone with amino (-NH₂) and two sulfonic acid (-SO₃H) groups at positions 2, 4, and 8, respectively. The sulfonic groups enhance solubility in polar solvents (e.g., water, ammonia-buffer solutions) and enable chelation with metal ions. The spatial arrangement of substituents dictates regioselectivity in reactions, such as coordination with transition metals or participation in electrophilic substitution. Structural isomerism (e.g., 7-Amino-1,5-naphthalenedisulfonic acid) can affect reactivity and must be verified via techniques like NMR or X-ray crystallography .

Q. What synthetic routes are available for this compound, and how can yield be optimized?

A high-yield method involves electrochemical reduction of 2-nitro-4,8-naphthalenedisulfonic acid in ammonia-buffer solutions (pH 7.0–8.4) using a filter-press-type electrolyzer. Key parameters include:

- Cathode material : Lead or stainless steel for efficient electron transfer.

- Current density : 100–200 mA/cm² to balance reaction rate and side reactions.

- Temperature : 25–40°C to maintain stability of intermediates. Under optimized conditions, yields of 97.5–98.5% and current efficiencies of 65–72% are achievable .

Q. Which analytical techniques are suitable for characterizing purity and monitoring synthesis intermediates?

- HPLC : Resolves intermediates (e.g., nitration byproducts) using reverse-phase columns and UV detection at 254 nm .

- UV-Vis Spectroscopy : Quantifies metal complexes (e.g., Co(II), Ni(II)) via ligand-to-metal charge transfer bands .

- Elemental Analysis : Validates stoichiometry of sulfonic and amino groups .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what are the structural implications?

The compound acts as a polydentate ligand, forming stable complexes with Co(II), Ni(II), and Cu(II) via Schiff base condensation with aromatic carbinols. For example:

- Coordination Sites : Sulfonate oxygens and the amino nitrogen participate in metal binding.

- Structural Features : Octahedral geometry is common, confirmed by X-ray diffraction and magnetic susceptibility measurements. These complexes are relevant in catalysis and materials science, with stability influenced by pH and counterion selection .

Q. What strategies mitigate challenges in scaling up electrochemical synthesis for industrial applications?

- Electrolyte Composition : Ammonia buffers (pH 7.0–8.4) prevent sulfonic group hydrolysis.

- Pilot Plant Design : Filter-press electrolyzers with modular cells enhance throughput.

- Byproduct Management : Continuous flow systems reduce accumulation of nitro intermediates. Scalability requires balancing current load (e.g., 3 kA) with heat dissipation to maintain reaction efficiency .

Q. How can this compound be employed in trace metal detection, and what are the methodological limitations?

- Chelation-Based Assays : The sulfonic groups bind metals (e.g., Cu²⁺, Fe³⁺) in environmental samples, detected via spectrophotometry or voltammetry.

- Limitations : Interference from competing ligands (e.g., EDTA) requires masking agents. Detection limits (ppb range) depend on pH and ionic strength .

Q. What are the stability considerations for long-term storage and handling?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Degradation : Exposure to light or oxidants (e.g., peroxides) accelerates decomposition, forming nitro derivatives.

- Safety : Use PPE (gloves, goggles) and ensure ventilation to avoid inhalation of fine particles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.